1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid
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Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It contains a fluorene moiety linked to a cyclopentane ring via a carbonyl-amino bond . The fluorene moiety is methoxy-substituted at the 9-position .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, a methoxy group, a carbonyl group, an amino group, and a cyclopentane ring . The exact molecular weight and formula are not available in the search results.Scientific Research Applications
Peptide Synthesis
Fmoc protected amino acids are commonly used in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . In this process, the Fmoc group serves as a temporary protector for the amino group, preventing it from reacting prematurely during the synthesis .
Synthesis of Unnatural Amino Acids
Fmoc protected amino acids can be used in the synthesis of unnatural amino acids . These unnatural amino acids can be incorporated into peptides and proteins, expanding the range of biological functions and properties these molecules can have .
C-H Activation Methodology
Fmoc protected amino acids can be used in C-H activation methodology, a type of chemical reaction where a carbon-hydrogen bond is cleaved and replaced with a carbon-X bond (X being any atom other than hydrogen) . This methodology has been developed by Jin-Quan Yu and coworkers .
Synthesis of β-Amino Acids
The Arndt-Eistert protocol can be applied to Fmoc protected α-amino acids to produce enantiomerically pure N-Fmoc-protected β-amino acids . This method is reported to be successful, requiring only two steps and yielding high results .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-22(2)12-7-13-23(22,20(25)26)24-21(27)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,7,12-14H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEBWIODSAFCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid | |
CAS RN |
1697467-84-7 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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